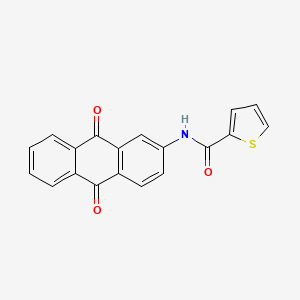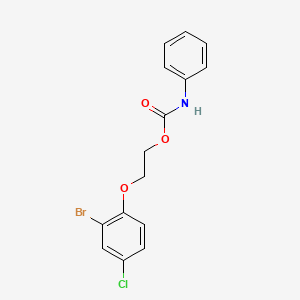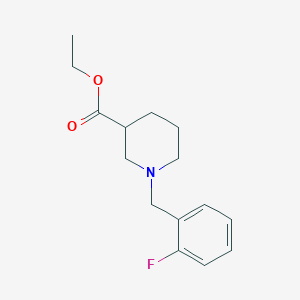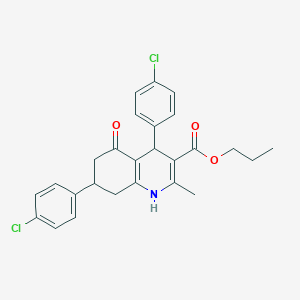
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide, also known as DTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been shown to exhibit a photochromic effect, which means that it changes color when exposed to light. This effect is due to the reversible photoisomerization of this compound between its closed form and open form. The closed form of this compound is yellow, while the open form is colorless. This photochromic effect has potential applications in optical data storage and molecular switches.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications such as drug delivery and bioimaging.
実験室実験の利点と制限
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, its photochromic effect makes it a useful tool for optical studies. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in scientific research. One potential direction is the development of this compound-based organic semiconductors with improved performance for electronic devices. Another direction is the use of this compound in biomedical applications such as drug delivery and bioimaging. Additionally, the photochromic effect of this compound could be further explored for its potential applications in optical data storage and molecular switches.
In conclusion, this compound has shown significant potential in various scientific research applications. Its ease of synthesis and photochromic effect make it a useful tool for lab experiments, while its non-toxic and biocompatible properties make it a promising candidate for biomedical applications. Further research is needed to explore the full potential of this compound in various fields.
合成法
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide can be synthesized through a simple three-step process. The first step involves the condensation of anthranilic acid with thionyl chloride to form 2-chloroanthranilic acid. The second step involves the reaction of 2-chloroanthranilic acid with potassium phthalimide to form N-phthalimido-2-chloroanthranilic acid. Finally, the third step involves the reaction of N-phthalimido-2-chloroanthranilic acid with thiophene-2-carboxylic acid to form this compound.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO3S/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWCOMKYRSEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)

![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)
![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
